2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a diazaspirodecane ring, which is a type of spirocyclic compound where two of the atoms in the ring are nitrogen . The compound also contains an acetamide group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. The diazaspirodecane ring might participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Supramolecular Arrangements
- Research Context: The study by Graus et al. (2010) focused on the preparation of cyclohexane-5-spirohydantoin derivatives, including compounds similar to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide. This research discussed the relationship between molecular structure and crystal structure, emphasizing the role of substituents in supramolecular arrangements (Graus et al., 2010).
Synthesis and Antihypertensive Activity
- Research Context: Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, related to the compound , for screening as antihypertensive agents. This study demonstrated the potential of these compounds in lowering blood pressure, providing insights into their pharmacological applications (Caroon et al., 1981).
Reaction Studies and Molecular Structure
- Research Context: Silaichev et al. (2012) investigated reactions involving compounds structurally similar to this compound. This study provided insights into the molecular structure and crystalline characteristics of these compounds (Silaichev et al., 2012).
Antiretroviral Agent Research
- Research Context: Mizuhara et al. (2012) explored the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, which are structurally related to the compound , as potent anti-HIV agents. This research is significant for understanding the potential of such compounds in antiviral therapies (Mizuhara et al., 2012).
Antioxidant and Anti-inflammatory Applications
- Research Context: Koppireddi et al. (2013) synthesized and evaluated a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which bear structural resemblance to the compound . The study found that these compounds exhibited significant antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL4460631 are currently under investigation. These properties will determine the bioavailability of the compound and are crucial for understanding its pharmacological profile .
Result of Action
As a novel compound, its effects at the molecular and cellular level are the subject of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL4460631. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets
Future Directions
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-13-7-5-12(6-8-13)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXJXLCPVOPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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